1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione
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Overview
Description
1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of oxazoles, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-amino-3-hydroxypyridine with an aldehyde, followed by cyclization in the presence of a catalyst such as iodine or potassium carbonate . The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as column chromatography to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and various oxidized products depending on the specific reaction conditions used.
Scientific Research Applications
1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione can be compared with other similar compounds such as:
Isoxazolo[4,5-b]pyridine: Known for its antibacterial and anticancer activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities including acting as enzyme inhibitors.
Pyrazolo[1,5-a]pyrimidine: Used as antimetabolites in purine biochemical reactions.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
CAS No. |
61327-56-8 |
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Molecular Formula |
C7H5NO3 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
3H-[1,3]oxazolo[3,4-a]pyridine-1,5-dione |
InChI |
InChI=1S/C7H5NO3/c9-6-3-1-2-5-7(10)11-4-8(5)6/h1-3H,4H2 |
InChI Key |
PLMTWBVLJIFWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C(=O)C=CC=C2C(=O)O1 |
Origin of Product |
United States |
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